2-[2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
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Overview
Description
2-[2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is a complex organic compound with a unique structure that includes a thiazole ring, a hydrazone linkage, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the hydrazone linkage and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic or basic conditions.
Hydrazone Formation: The hydrazone linkage is introduced by reacting the thiazole derivative with a hydrazine compound in the presence of an acid catalyst.
Methoxyphenyl Group Introduction: The final step involves the condensation of the hydrazone-thiazole intermediate with a 4-methoxybenzaldehyde under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium ethoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
2-[2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]propanoic acid
- 2-[2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]butanoic acid
Uniqueness
Compared to similar compounds, 2-[2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is unique due to its specific structural features, such as the acetic acid moiety, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-[2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-8(9-3-5-10(21-2)6-4-9)16-17-14-15-13(20)11(22-14)7-12(18)19/h3-6,11H,7H2,1-2H3,(H,18,19)(H,15,17,20)/b16-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOOUWZCADDWBS-LZYBPNLTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=O)C(S1)CC(=O)O)/C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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